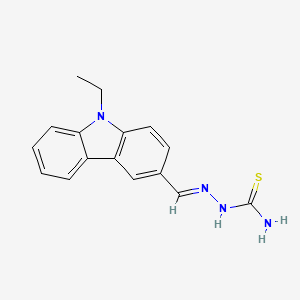

9-ethyl-9H-carbazole-3-carbaldehyde thiosemicarbazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde thiosemicarbazone involves Schiff base condensation reactions, typically starting from 9-ethylcarbazole-3,6-dicarbaldehyde and thiosemicarbazides. These reactions are efficient, yielding high amounts of the desired thiosemicarbazone compounds. The process highlights the versatility of thiosemicarbazones in forming new compounds through simple chemical reactions (Bingul et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic methods, including FT-IR, XRD analysis, and NMR spectroscopy. These techniques confirm the formation of the thiosemicarbazone and provide detailed information about its structural features, showcasing the compound's stability and confirming its expected chemical structure (Jyothi et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound includes its ability to form complexes with metals such as copper(II), which have been characterized and studied for their antibacterial activities. These complexes demonstrate the compound's potential in creating biologically active materials. Additionally, the compound undergoes various chemical reactions, including transalkylidation, which further highlights its versatility in organic synthesis (Jyothi et al., 2020).

Physical Properties Analysis

The physical properties of this compound, such as its solubility, melting point, and stability, are crucial for its application in chemical synthesis. These properties are typically determined through experimental methods, including thermogravimetric analysis (TGA), which provides insights into the compound's thermal stability and its potential use in various chemical reactions (Jyothi et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other compounds, ability to form complexes, and its photophysical and antioxidant properties, have been extensively investigated. These studies show the compound's potential as a valuable chemical agent for various applications in materials science and pharmaceuticals (Bingul et al., 2019).

作用機序

The mechanism of action of 9-ethyl-9H-carbazole-3-carbaldehyde thiosemicarbazone involves the reactivation of the p53 pathway in human melanoma cells . This compound enhances the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . The knockdown or deletion of p53 in these cells counteracts the apoptosis and senescence induced by this compound .

将来の方向性

The future directions for research on 9-ethyl-9H-carbazole-3-carbaldehyde thiosemicarbazone could involve further exploration of its antitumor activity and potential as a new drug for melanoma therapy . Additionally, its photophysical properties and potential applications in the field of medicinal chemistry could be investigated .

特性

IUPAC Name |

[(E)-(9-ethylcarbazol-3-yl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4S/c1-2-20-14-6-4-3-5-12(14)13-9-11(7-8-15(13)20)10-18-19-16(17)21/h3-10H,2H2,1H3,(H3,17,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQXMOOHTNHNQW-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NNC(=S)N)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)/C=N/NC(=S)N)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]acetamide](/img/structure/B5609198.png)

![6-chloro-3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B5609203.png)

![3-(3-hydroxyisoxazol-5-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5609211.png)

![N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5609214.png)

![2-[(3-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5609219.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(3-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5609225.png)

![1-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5609227.png)

![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5609233.png)

![6-(2,5-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5609237.png)

![(1S*,5R*)-N-(4-methoxybenzyl)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5609247.png)

![3-[(diallylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5609267.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(4-methylquinolin-2-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5609282.png)

![2-[(4-methoxyphenyl)sulfonyl]-3-(4-morpholinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5609295.png)